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Compound of Interest

Compound Name: Eragidomide

Cat. No.: B606532 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the terminated Phase 1 clinical trial NCT02848001 for

Eragidomide (CC-90009). The content is structured to address potential questions arising from

the trial's outcome and to provide available data and experimental context.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the NCT02848001 clinical trial?

A1: The Phase 1 clinical trial NCT02848001, which evaluated the safety and efficacy of

Eragidomide in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-

risk myelodysplastic syndromes (MDS), was terminated primarily due to a lack of efficacy

observed in the short-term acute phase of the study.[1] Some sources also indicate that the

discontinuation of the drug's development was a result of a combination of this lack of efficacy

and changes in the business objectives of the sponsor, Celgene.[2]

Q2: Were there any safety concerns that led to the trial's termination?

A2: While the trial was terminated for lack of efficacy, dose-limiting toxicities (DLTs) were

reported at higher dose levels (2.4 mg to 3.6 mg).[3] These included hypotension, systemic

inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with

tamponade.[3] However, the primary reason cited for termination was not safety, but the

insufficient anti-leukemic activity observed.
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Q3: What is the mechanism of action of Eragidomide?

A3: Eragidomide (CC-90009) is a first-in-class small molecule that acts as a molecular glue to

the Cereblon (CRBN) E3 ubiquitin ligase complex. It selectively targets the translation

termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and subsequent

proteasomal degradation.[4] The degradation of GSPT1 disrupts protein translation, leading to

apoptosis in cancer cells.

Q4: Was any clinical activity observed before the trial was terminated?

A4: Yes, preliminary results from the dose-finding phase of the study indicated some anti-

leukemic activity. Evidence of on-target activity, such as the degradation of GSPT1, and

decreases in bone marrow and/or peripheral blasts were observed in patients treated with ≥1.2

mg of Eragidomide. However, this activity was not deemed sufficient to warrant continuation of

the trial.

Quantitative Data Summary
The following table summarizes the key quantitative data available from the initial phase of the

NCT02848001 trial, as of a May 15, 2019 data cutoff.
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Parameter Value

Patient Population

Total Patients Treated 45

Median Age (Range) 66 years (27-81)

Male Patients 73%

Refractory to Last Therapy 80%

Refractory to All Prior Therapy 38%

Secondary AML 31%

Dosing and Schedules

Dose Levels 0.3 mg to 3.6 mg

Dosing Schedule 1 Days 1-5 of a 28-day cycle (35 patients)

Dosing Schedule 2
Days 1-3 and 8-10 of a 28-day cycle (10

patients)

Safety and Tolerability

Patients with ≥1 Serious TEAE 80%

Most Common Serious TEAE Infections (47%)

TEAEs Leading to Discontinuation 4% (2 patients)

Dose Interruptions due to TEAEs 27% (12 patients)

Dose Reductions due to TEAEs 4% (2 patients)

Efficacy

Patients Discontinuing due to PD or Lack of

Efficacy
60% of those who discontinued (24 out of 40)

TEAE: Treatment-Emergent Adverse Event; PD: Progressive Disease

Experimental Protocols
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Study Design

The NCT02848001 study was a Phase 1, multicenter, open-label, dose-escalation trial.

Part A (Dose Escalation): This part of the study aimed to evaluate the safety and tolerability

of escalating doses of Eragidomide in patients with relapsed or refractory AML. A modified

3+3 design was used to determine the maximum tolerated dose (MTD) and the

recommended Phase 2 dose (RP2D).

Part B (Expansion): This planned expansion phase was intended to further evaluate the

safety and efficacy of Eragidomide at or below the MTD in specific patient cohorts to

confirm the RP2D. This part of the trial was not fully executed due to the early termination.

Treatment Administration

Eragidomide was administered intravenously daily according to the specified schedules in 28-

day cycles.

Outcome Measures

Primary Outcome Measures: To determine the incidence of dose-limiting toxicities and to

establish the MTD.

Secondary Outcome Measures: To characterize the pharmacokinetic profile of Eragidomide
(including Cmax, AUC, and tmax) and to assess the preliminary anti-leukemic activity based

on the International Working Group (IWG) response criteria for AML and MDS.

Visualizations
Signaling Pathway of Eragidomide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b606532?utm_src=pdf-body
https://www.benchchem.com/product/b606532?utm_src=pdf-body
https://www.benchchem.com/product/b606532?utm_src=pdf-body
https://www.benchchem.com/product/b606532?utm_src=pdf-body
https://www.benchchem.com/product/b606532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CRL4-CRBN E3 Ubiquitin Ligase Complex

CUL4

DDB1

Ubiquitin

CRBN

RBX1

GSPT1 (Translation
Termination Factor)

Recruits

Eragidomide (CC-90009)

Binds as
molecular glue

Proteasome

Degradation

Ubiquitination

Disruption of
Protein Translation

Leads to

Apoptosis in
AML Cells

Click to download full resolution via product page

Caption: Mechanism of action of Eragidomide.
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Caption: High-level workflow of the NCT02848001 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b606532?utm_src=pdf-body-img
https://www.benchchem.com/product/b606532?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. News - eragidomide (CC-90009) - LARVOL VERI [veri.larvol.com]

2. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

3. ashpublications.org [ashpublications.org]

4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts
and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Eragidomide (CC-90009) Clinical Trial NCT02848001:
Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606532#why-was-the-eragidomide-clinical-trial-
nct02848001-terminated]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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